6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a hexanamide backbone with a sulfonamido group attached to a dimethylphenyl ring and an o-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with a sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Attachment of the hexanamide backbone: The sulfonamide intermediate is then reacted with hexanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It may inhibit key pathways in microbial metabolism or modulate inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-dimethylphenylsulfonamido)hexanamide: A related compound with a similar structure but lacking the o-tolyl group.
Uniqueness
6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-12-14-19(15-13-17)27(25,26)23(3)16-8-4-5-11-21(24)22-20-10-7-6-9-18(20)2/h6-7,9-10,12-15H,4-5,8,11,16H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEMLPKFZDTVQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.